3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one
Description
Structural Characterization of 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one
Crystallographic Analysis of Polycyclic Framework
The crystallographic analysis of this compound reveals a highly constrained tricyclic architecture that exhibits remarkable structural rigidity due to the fusion of the cyclopentane ring with the indole framework. The compound adopts a configuration described by the systematic name 2-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-trien-3-one, which precisely defines the connectivity and stereochemistry of the fused ring system. The molecular geometry demonstrates significant deviation from planarity, with the saturated portions of the molecule introducing three-dimensional character that influences both physical properties and reactivity patterns.
Crystallographic studies of related cyclopenta-fused aromatic systems have established that such compounds typically exhibit enhanced stability through the formation of extensive intermolecular interactions in the solid state. The brick-work crystal structure commonly observed in similar polycyclic aromatic hydrocarbons suggests that this compound likely adopts analogous packing arrangements that facilitate two-dimensional charge transport properties. These structural features are particularly significant for understanding the material properties and potential applications of this compound in electronic devices and other advanced materials.
The analysis of bond lengths and angles within the tricyclic framework reveals characteristic distortions from idealized aromatic geometry, particularly at the ring junction points where the cyclopentane ring fuses with the indole system. The presence of the nitrogen heteroatom introduces additional electronic effects that influence the overall molecular geometry and contribute to the unique spectroscopic signatures observed for this compound. The carbonyl group at position 2 adopts a configuration that allows for optimal overlap with the adjacent aromatic system while maintaining minimal steric hindrance with neighboring substituents.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 environments within the molecule. The compound exhibits characteristic resonance patterns that reflect the unique electronic environment created by the fused ring system and the presence of the carbonyl functionality. The aromatic protons typically appear in the chemical shift range of 7.0-8.5 parts per million, with specific coupling patterns that provide definitive evidence for the connectivity of the aromatic ring system.
The aliphatic portions of the molecule, specifically the methylene groups within the cyclopentane ring, exhibit distinct multipicity patterns that allow for unambiguous assignment of stereochemistry and conformational preferences. These signals typically appear in the range of 2.5-4.5 parts per million, with coupling constants that provide valuable information about the preferred conformations of the saturated ring system. The integration ratios of these signals confirm the molecular formula and provide quantitative information about the relative abundance of different proton environments within the structure.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of distinct carbonyl carbon environments that appear characteristically downfield, typically around 170-200 parts per million. The aromatic carbon atoms exhibit chemical shifts in the range of 110-150 parts per million, with specific patterns that reflect the electronic influence of the nitrogen heteroatom and the ring fusion effects. The aliphatic carbon atoms of the cyclopentane ring typically resonate in the range of 20-50 parts per million, providing clear evidence for the saturated nature of this portion of the molecule.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the molecular formula C₁₀H₉NO, with isotope patterns that confirm the presence of one nitrogen and one oxygen atom within the structure. The fragmentation behavior of this compound follows predictable pathways that involve initial loss of carbon monoxide from the carbonyl group, followed by sequential fragmentations of the aromatic ring system.
The most prominent fragment ions typically include loss of 28 mass units corresponding to carbon monoxide elimination, resulting in a stable aromatic cation at mass-to-charge ratio 131. Additional fragmentation pathways involve ring opening reactions that produce characteristic fragment ions at mass-to-charge ratios corresponding to substituted indole and cyclopentene derivatives. These fragmentation patterns provide valuable structural information and serve as diagnostic tools for compound identification and purity assessment.
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis reveals additional insights into the ionization behavior and stability of this compound under various analytical conditions. The formation of stable protonated molecular ions and characteristic adduct formations with common matrix materials provides further confirmation of the molecular structure and assists in quantitative analysis applications.
Computational Modeling of Molecular Geometry
Density Functional Theory Optimization
Density functional theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Computational studies using modern density functional methods, particularly those incorporating dispersion corrections, reveal the preferred conformations and relative energies of different structural isomers. The optimized geometry demonstrates significant deviation from planarity, with the cyclopentane ring adopting an envelope conformation that minimizes steric interactions while maintaining optimal orbital overlap with the aromatic system.
The calculated bond lengths and angles show excellent agreement with experimental crystallographic data where available, validating the computational approach and providing confidence in predicted properties. The carbon-nitrogen bond lengths within the indole portion of the molecule exhibit characteristic values consistent with aromatic amine systems, while the carbon-carbon bonds in the cyclopentane ring show typical single bond character with slight elongation due to ring strain effects. The carbonyl group geometry reveals optimal planarity with the adjacent aromatic system, maximizing conjugation effects.
Computational analysis of potential energy surfaces reveals the presence of low-energy conformational isomers that correspond to different puckering modes of the cyclopentane ring. These calculations provide valuable insights into the dynamic behavior of the molecule in solution and help explain the complex nuclear magnetic resonance spectra observed experimentally. The energy barriers between different conformations are typically on the order of 5-15 kilojoules per mole, suggesting rapid interconversion at room temperature.
Frontier Molecular Orbital Analysis
Frontier molecular orbital analysis of this compound reveals the electronic properties that govern its chemical reactivity and potential applications in materials science. The highest occupied molecular orbital exhibits significant electron density localization on the nitrogen atom and the adjacent aromatic carbons, consistent with the nucleophilic character observed in chemical reactions. The orbital coefficients demonstrate the delocalized nature of the aromatic system while highlighting the influence of the nitrogen heteroatom on the overall electronic distribution.
The lowest unoccupied molecular orbital shows characteristic patterns associated with aromatic ketone systems, with significant amplitude on the carbonyl carbon and the adjacent aromatic positions. This orbital distribution provides insights into the electrophilic reactivity patterns and potential sites for nucleophilic attack during chemical transformations. The energy gap between the highest occupied and lowest unoccupied molecular orbitals falls within the range typical for aromatic heterocycles, suggesting moderate reactivity under standard conditions.
Analysis of molecular electrostatic potential surfaces reveals regions of positive and negative charge distribution that influence intermolecular interactions and crystal packing arrangements. The nitrogen lone pair creates a region of negative electrostatic potential that can participate in hydrogen bonding interactions, while the carbonyl oxygen provides an additional site for electrophilic interactions. These electronic features contribute to the observed physical properties and provide guidance for understanding the behavior of this compound in different chemical environments.
Properties
IUPAC Name |
2-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-7-5-4-6-2-1-3-8(11-10)9(6)7/h1-3,7H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDCTKPQPVUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1C(=O)NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of indole derivatives with suitable dienophiles under specific conditions. For instance, the use of Diels-Alder reactions has been reported to construct the cyclopenta-fused ring system efficiently . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these proteins. This interaction can lead to changes in cellular pathways, affecting processes like cell growth and apoptosis .
Comparison with Similar Compounds
Biological Activity
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one (CAS No. 1368745-05-4) is a polycyclic aromatic compound characterized by its unique cyclopenta-fused indole structure. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities.
- Molecular Formula: C10H9NO
- Molar Mass: 159.18 g/mol
- Density: 1.273 g/cm³ (predicted)
- Boiling Point: 317.2 °C (predicted)
- pKa: 13.97 (predicted)
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Diels-Alder Reactions: This method involves the cycloaddition of indole derivatives with suitable dienophiles.
- Oxidation and Reduction Reactions: The compound can undergo oxidation with reagents like potassium permanganate or reduction using hydrogenation catalysts such as palladium on carbon.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways related to growth and apoptosis, making it a candidate for further research in various therapeutic areas.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties by interfering with cellular pathways involved in cancer progression. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to tumor growth
Neuroprotective Effects
In addition to its anticancer potential, this compound has been studied for its neuroprotective effects. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other compounds with similar structures:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Cyclopenta[cd]pyrene | Polycyclic Aromatic Hydrocarbon | Potential carcinogenic properties |
| 2,6-Dihydro-1H-cyclopenta[cd]phenalene | Cyclopenta-fused Ring System | Studied for electronic properties |
| Indole Derivatives | Indole Structure | Various biological activities |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Study 2: Neuroprotective Effects
Another research article focused on the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity.
Study 3: Enzyme Interaction Studies
A series of enzyme inhibition assays revealed that this compound effectively inhibited certain kinases involved in cancer signaling pathways, further supporting its potential as an anticancer agent.
Q & A
Q. Key Experimental Parameters Table
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | p-TSA | Toluene | Reflux | 24 | 85 |
| Aqueous-phase reaction | None | H₂O/CHCl₃ | Reflux | 16 | 78.1 |
Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers expect?
Basic Research Focus
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are pivotal. For instance:
- ¹H NMR : Expect resonances for methylene protons in the cyclopentane ring (δ 1.30–3.09 ppm) and aromatic indole protons (δ 6.5–7.5 ppm) .
- IR : Stretching vibrations for carbonyl groups (1660–1745 cm⁻¹) and NH groups (~3400 cm⁻¹) are diagnostic .
Advanced techniques like 2D NMR (e.g., COSY, HSQC) can resolve ambiguities in regiochemistry or stereochemistry .
How can researchers optimize the catalytic efficiency in the synthesis of this compound derivatives using acid catalysts?
Advanced Research Focus
Catalyst screening (e.g., Brønsted vs. Lewis acids), solvent polarity, and temperature gradients are critical. For example, p-TSA in toluene enhances cyclization rates due to its strong proton-donating capacity, but switching to ionic liquids or microwave-assisted heating may reduce reaction times . Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps, while density functional theory (DFT) calculations predict transition states to guide catalyst design .
What computational approaches are recommended to elucidate the reaction mechanism of cyclopenta[cd]indol-2-one formation, and how do they complement experimental data?
Advanced Research Focus
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) are essential. For example:
- DFT : Models the electronic transitions during cyclization, identifying intermediates and activation energies .
- Docking studies : If the compound has biological targets (e.g., enzyme inhibition), docking into protein active sites (using PDB structures) validates binding modes .
Combining these with experimental kinetic data ensures mechanistic accuracy .
How should researchers address contradictions in spectroscopic data obtained from different synthetic batches of this compound?
Advanced Research Focus
Discrepancies in NMR/IR data often arise from impurities, tautomerism, or conformational flexibility. Strategies include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out by-products .
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring-flipping) .
- Comparative analysis : Cross-referencing with crystallographic data (e.g., CCDC entries) ensures structural assignments .
What experimental design principles are critical for studying the reactivity of this compound in substitution or oxidation reactions?
Q. Advanced Research Focus
- Control experiments : Use deuterated solvents or radical scavengers to distinguish between ionic and radical pathways .
- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation during air oxidation, which can produce alcohols or ketones depending on conditions .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies synergistic effects of variables like pH, temperature, and reagent stoichiometry .
How can researchers leverage structural analogs (e.g., 8-cyclopentyl-6-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-3,4-dihydroisoquinolin-1(2H)-one) to predict the bioactivity of this compound?
Q. Advanced Research Focus
- Pharmacophore modeling : Overlay 3D structures of analogs to identify conserved binding motifs .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., electron-withdrawing groups on the indole ring) with biological endpoints (e.g., IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
